Cas no 616-01-3 (13,14-dihydroxydocosanoic acid)
13,14-dihydroxydocosanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 13,14-dihydroxydocosanoic acid
- docosanoic acid, 13,14-dihydroxy-
- 13,14-dihydroxy-docosanoic acid
- Docosanoic acid,13,14-dihydroxy
- CHEBI:188210
- KXWWULNBUIUDOT-UHFFFAOYSA-N
- DTXSID90883243
- LMFA01050211
- SCHEMBL1275084
- 616-01-3
- G79590
-
- Inchi: 1S/C22H44O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h20-21,23-24H,2-19H2,1H3,(H,25,26)
- InChI Key: KXWWULNBUIUDOT-UHFFFAOYSA-N
- SMILES: OC(CCCCCCCCCCCC(=O)O)C(CCCCCCCC)O
Computed Properties
- Exact Mass: 372.32400
- Monoisotopic Mass: 372.324
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 20
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 0.975
- Boiling Point: 530.2°C at 760 mmHg
- Flash Point: 288.5°C
- Refractive Index: 1.479
- PSA: 77.76000
- LogP: 5.83450
13,14-dihydroxydocosanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EUT7-100mg |
13,14-Dihydroxydocosanoic acid |
616-01-3 | 95%+ | 100mg |
$522.00 | 2024-04-22 | |
| 1PlusChem | 1P00EUT7-250mg |
13,14-Dihydroxydocosanoic acid |
616-01-3 | 95%+ | 250mg |
$998.00 | 2024-04-22 | |
| Aaron | AR00EV1J-100mg |
13,14-Dihydroxydocosanoic acid |
616-01-3 | 95% | 100mg |
$520.00 | 2025-02-13 | |
| Aaron | AR00EV1J-250mg |
13,14-Dihydroxydocosanoic acid |
616-01-3 | 95% | 250mg |
$1039.00 | 2025-02-13 |
13,14-dihydroxydocosanoic acid Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 13,14-dihydroxydocosanoic acid
Introduction to 13,14-dihydroxydocosanoic acid (CAS No. 616-01-3)
13,14-dihydroxydocosanoic acid, with the chemical formula C₂₂H₄₂O₄, is a significant compound in the field of biochemistry and pharmacology. This long-chain fatty acid derivative has garnered considerable attention due to its unique structural properties and potential biological activities. The presence of two hydroxyl groups at the 13th and 14th carbon positions imparts distinctive reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for therapeutic applications.
The compound is primarily of interest for its role in lipid metabolism and its potential influence on cellular signaling pathways. Recent studies have highlighted its significance in modulating inflammatory responses and oxidative stress, areas where 13,14-dihydroxydocosanoic acid shows considerable promise. Its structural similarity to other polyhydroxy fatty acids suggests that it may interact with similar molecular targets, potentially offering insights into the development of novel therapeutic strategies.
One of the most compelling aspects of 13,14-dihydroxydocosanoic acid is its ability to influence lipid profiles in biological systems. Research has indicated that this compound can affect the levels of key lipids such as triglycerides and cholesterol, which are critical factors in cardiovascular health. The mechanisms by which it exerts these effects are still under investigation, but preliminary findings suggest that it may activate specific receptors or enzymes involved in lipid metabolism.
In addition to its metabolic roles, 13,14-dihydroxydocosanoic acid has been explored for its potential anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including arthritis, atherosclerosis, and certain types of cancer. Studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. The dual functionality of 13,14-dihydroxydocosanoic acid, with its two hydroxyl groups, may enhance its efficacy in this regard by allowing for multiple points of interaction with biological targets.
The synthesis of 13,14-dihydroxydocosanoic acid is another area where advancements have been made. Traditional methods often involve complex multi-step processes that can be inefficient and costly. However, recent developments in synthetic chemistry have enabled more streamlined approaches, including enzymatic catalysis and microbial fermentation. These innovations not only improve yield but also reduce the environmental impact of production.
From a pharmacological perspective, 13,14-dihydroxydocosanoic acid holds promise as a lead compound for drug development. Its unique structure allows for modifications that can enhance bioavailability and target specificity. Researchers are exploring various derivatives to optimize their therapeutic potential while minimizing side effects. The compound’s ability to cross cell membranes efficiently also makes it an attractive candidate for topical applications.
The role of 13,14-dihydroxydocosanoic acid in cellular signaling pathways is another area of active research. It has been observed that this compound can influence the activity of key signaling molecules such as Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor kappa B (NF-κB). These pathways are involved in a wide range of physiological processes, including energy metabolism, insulin sensitivity, and immune responses. By modulating these pathways, 13,14-dihydroxydocosanoic acid may offer therapeutic benefits in conditions such as diabetes and metabolic syndrome.
Evidence from preclinical studies suggests that 13,14-dihydroxydocosanoic acid can enhance antioxidant defenses in cells. Reactive oxygen species (ROS) are naturally produced during cellular metabolism but can cause damage if their levels become excessive. Compounds like 13,14-dihydroxydocosanoic acid have been shown to scavenge ROS and activate antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage.
The potential applications of 13,14-dihydroxydocosanoic acid extend beyond human health into agricultural and industrial contexts. Its ability to influence lipid metabolism could make it useful in feed additives for livestock management or as a component in biofuel production. Furthermore, its anti-inflammatory properties may find applications in veterinary medicine.
As research continues to uncover new aspects of 13,14-dihydroxydocosanoic acid, the compound’s significance is likely to grow further. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into practical applications that benefit society. The journey from laboratory discovery to commercial product involves overcoming numerous challenges but also holds immense potential for innovation.
616-01-3 (13,14-dihydroxydocosanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)